2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound with a unique structure that includes a purine ring system and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the purine ring system, followed by the introduction of the piperidine moiety and the acetic acid group. Key steps may include:
Formation of the Purine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as aminoimidazole and formamide derivatives.
Introduction of the Piperidine Moiety: This step involves the alkylation of the purine ring with a piperidine derivative, often under basic conditions.
Acetic Acid Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as specific catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
2-(1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-9-5-4-6-19(7-9)14-16-12-11(20(14)8-10(21)22)13(23)18(3)15(24)17(12)2/h9H,4-8H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSAINPVUBNSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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